molecular formula C6H7NO2S B1584597 4-Methyl-5-thiazoleacetic acid CAS No. 5255-33-4

4-Methyl-5-thiazoleacetic acid

Cat. No.: B1584597
CAS No.: 5255-33-4
M. Wt: 157.19 g/mol
InChI Key: BHYWREOEQYCKSC-UHFFFAOYSA-N
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Description

4-Methyl-5-thiazoleacetic acid is an organic compound with the molecular formula C6H7NO2S. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

4-Methyl-5-thiazoleacetic acid has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for a related compound, 2-Mercapto-4-methyl-5-thiazoleacetic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

4-Methyl-5-thiazoleacetic acid plays a crucial role in biochemical reactions, particularly in the formation of thiazole derivatives. It interacts with enzymes such as thiazole synthase, which catalyzes the formation of thiazole rings in various biochemical pathways. Additionally, this compound is known to interact with proteins involved in the synthesis of thiamine (vitamin B1), contributing to its biological activity. These interactions are primarily based on the compound’s ability to form stable complexes with these biomolecules, facilitating various biochemical processes .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key enzymes and receptors. For instance, it can activate or inhibit specific signaling pathways, leading to changes in gene expression and cellular metabolism. Studies have demonstrated that this compound can induce oxidative stress in cells, which in turn affects cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It binds to enzymes and receptors, altering their activity and leading to changes in biochemical pathways. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation or inhibition of specific biochemical pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, this compound can exhibit toxic effects, including oxidative stress, cellular damage, and adverse effects on organ function. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of thiamine. It interacts with enzymes such as thiazole synthase and thiamine phosphate synthase, which are essential for the formation of thiamine. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in these pathways, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues. The distribution of this compound is crucial for its biological activity, as it determines the compound’s availability to interact with its target biomolecules .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific cellular compartments, such as the mitochondria and the cytoplasm, where it exerts its effects. Targeting signals and post-translational modifications play a crucial role in directing this compound to these compartments, ensuring its proper function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Methyl-5-thiazoleacetic acid involves the oxidation of 4-methylthiazole-5-ethanol. The reaction is typically carried out using ruthenium trichloride and sodium periodate in a mixture of water, ethyl acetate, and acetonitrile at room temperature. The reaction mixture is stirred for two hours, followed by quenching with saturated sodium sulfite solution. The product is then isolated by adjusting the pH with hydrochloric acid and extracting with ethyl acetate .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-5-thiazoleacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated or nitro-substituted thiazole derivatives.

Comparison with Similar Compounds

Uniqueness: 4-Methyl-5-thiazoleacetic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

2-(4-methyl-1,3-thiazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-4-5(2-6(8)9)10-3-7-4/h3H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYWREOEQYCKSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50200538
Record name 5-Thiazoleacetic acid, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50200538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5255-33-4
Record name 4-Methyl-5-thiazoleacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5255-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Thiazoleacetic acid, 4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005255334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Thiazoleacetic acid, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50200538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylthiazol-5-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.688
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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